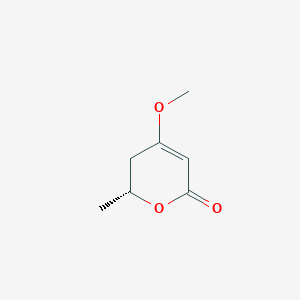![molecular formula C14H8F3NO3S2 B13426319 5-Cyano-5H-dibenzo[b,d]thiophenium triflate](/img/structure/B13426319.png)
5-Cyano-5H-dibenzo[b,d]thiophenium triflate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-5H-dibenzo[b,d]thiophenium triflate is a sulfur-based reagent known for its role in electrophilic cyanation and cyanocyclizations. This compound is particularly valued for its ability to introduce cyano groups into various organic substrates, making it a versatile tool in synthetic organic chemistry .
Preparation Methods
The synthesis of 5-Cyano-5H-dibenzo[b,d]thiophenium triflate involves the activation of dibenzo[b,d]thiophene-5-oxide with triflic anhydride (Tf2O) followed by a reaction with trimethylsilyl cyanide (TMSCN). This method is scalable and does not require Lewis acid activation, making it efficient and practical for laboratory and industrial applications .
Chemical Reactions Analysis
5-Cyano-5H-dibenzo[b,d]thiophenium triflate undergoes various types of chemical reactions, including:
Electrophilic Cyanation: This compound is used to introduce cyano groups into electron-rich substrates such as amines, thiols, silyl enol ethers, alkenes, and polyaromatic hydrocarbons.
Cyanocyclizations: It can promote biomimetic cyanocyclization cascade reactions, which are not typically facilitated by other electrophilic cyanation reagents.
Common reagents and conditions used in these reactions include triflic anhydride and trimethylsilyl cyanide. The major products formed from these reactions are cyano-substituted organic compounds, which serve as precursors to amines, amides, aldehydes, carboxylic acids, and nitrogen-containing heterocycles .
Scientific Research Applications
5-Cyano-5H-dibenzo[b,d]thiophenium triflate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-Cyano-5H-dibenzo[b,d]thiophenium triflate exerts its effects involves the activation of dibenzo[b,d]thiophene-5-oxide with triflic anhydride, followed by the transfer of the cyano group from trimethylsilyl cyanide. This process does not require Lewis acid activation, making it a unique and efficient method for electrophilic cyanation .
Comparison with Similar Compounds
5-Cyano-5H-dibenzo[b,d]thiophenium triflate is unique in its ability to promote challenging transformations such as biomimetic cyanocyclization cascade reactions. Similar compounds include:
- N-cyano sulfonamides
- N-cyanobenzotriazole
- N-cyanobenzoimidazole
- Cyanobenziodoxone
These compounds also serve as electrophilic cyanation reagents but often require stronger nucleophiles or additional activation steps, making this compound a more versatile and efficient option .
Properties
Molecular Formula |
C14H8F3NO3S2 |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
dibenzothiophen-5-ium-5-carbonitrile;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H8NS.CHF3O3S/c14-9-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 |
InChI Key |
VIKNGIDMXVLCHQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[S+]2C#N.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13426261.png)





![(AlphaR)-Alpha-Methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-2-naphthalenemethanamine Hydrochloride](/img/structure/B13426297.png)
![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B13426298.png)
![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13426305.png)
![7-Ethyl 1-Methyl 2-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]-heptanedioate](/img/structure/B13426306.png)
![(2R,3R,4S,5S,6S)-2-(2,4-dibromophenoxy)-6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13426308.png)

